Formaldehído hidrazona

Descripción general

Descripción

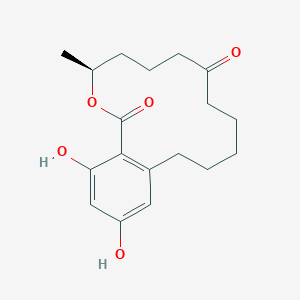

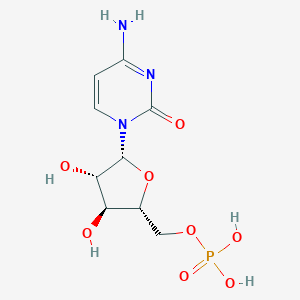

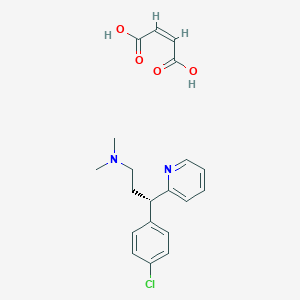

Formaldehyde hydrazone is an organic compound formed by the reaction of formaldehyde with hydrazine. It is a derivative of hydrazone, characterized by the presence of a hydrazone functional group (-NH-N=CH2). This compound is known for its stability and nucleophilic properties, making it a valuable reagent in organic synthesis.

Aplicaciones Científicas De Investigación

Formaldehyde hydrazone has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

Biology: It is employed in the study of enzyme mechanisms and as a probe for detecting aldehydes in biological samples.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

Target of Action

Formaldehyde hydrazone, also known as methylidenehydrazine, primarily targets carbonyl compounds . It interacts with these compounds through a process known as the Wolff-Kishner reduction . This reaction is a powerful synthetic tool that provides access to highly functionalizable α-hydroxy aldehydes .

Mode of Action

The mode of action of formaldehyde hydrazone involves a nucleophilic addition of hydrazine, forming a hydrazone derivative . This hydrazone formation is a variation of the imine forming reaction . The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon . The hydrazone anion is then protonated to form a neutral intermediate . A second weakly acidic N-H bond is deprotonated, which causes the formation of N2 gas and a carbanion .

Biochemical Pathways

Formaldehyde hydrazone affects various biochemical pathways. It is involved in the Wolff-Kishner reduction, which removes the carbonyl oxygen in the form of water by forming an intermediate hydrazone . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product . This reaction is a key part of the conversion of aldehydes and ketones to alkanes .

Pharmacokinetics

In silico adme studies suggest that compounds similar to formaldehyde hydrazone have the potential to be administered orally as active drugs .

Result of Action

The molecular and cellular effects of formaldehyde hydrazone’s action are primarily seen in its ability to convert carbonyl compounds into alkanes . This conversion can have significant implications in various chemical reactions and processes. Moreover, some hydrazone derivatives have shown potent antimicrobial and antitubercular activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of formaldehyde hydrazone. For instance, the presence of other volatile organic compounds (VOCs) can affect the generation and emission of formaldehyde . Additionally, changes in temperature can impact the reaction rates and thus the effectiveness of formaldehyde hydrazone .

Análisis Bioquímico

Biochemical Properties

Formaldehyde hydrazone participates in various biochemical reactions. It is known to interact with different enzymes, proteins, and other biomolecules . This reaction involves the conversion of carbonyl compounds to alkanes, with formaldehyde hydrazone acting as a formyl anion equivalent .

Cellular Effects

Formaldehyde hydrazone can have significant effects on various types of cells and cellular processes. It has been reported to exhibit antimicrobial and antitubercular activities . Furthermore, hydrazone compounds, including formaldehyde hydrazone, have been found to target cell death pathways like apoptosis and autophagy, which are crucial processes in cancer-related programmed cell death .

Molecular Mechanism

The molecular mechanism of action of formaldehyde hydrazone involves its interaction with biomolecules at the molecular level. In the Wolff-Kishner reduction, formaldehyde hydrazone undergoes a series of reactions, including deprotonation and the formation of nitrogen gas, leading to the conversion of carbonyl compounds to alkanes .

Temporal Effects in Laboratory Settings

The effects of formaldehyde hydrazone can change over time in laboratory settings. For instance, exposure to formaldehyde, a related compound, in a large pathology laboratory was found to have significant effects on workers, especially bacteriology workers . These effects could be reduced with the re-organization of lab spaces, new and improved work procedures, and awareness and training initiatives .

Dosage Effects in Animal Models

The effects of formaldehyde hydrazone can vary with different dosages in animal models. While specific studies on formaldehyde hydrazone are limited, related compounds have shown dosage-dependent effects. For example, formaldehyde exposure has been linked to various health effects in animals, including erythema, itchy and burning eyes, runny and stuffy nose, poor appetite, nausea, vomiting, and confusion .

Metabolic Pathways

Formaldehyde hydrazone is involved in various metabolic pathways. In the Wolff-Kishner reduction, it acts as a formyl anion equivalent, participating in the conversion of carbonyl compounds to alkanes . This process involves several enzymes and cofactors .

Transport and Distribution

Related compounds, such as formaldehyde, are known to be transported and distributed in various ways, including through diffusion and active transport .

Subcellular Localization

The subcellular localization of formaldehyde hydrazone is not well-documented. Related compounds, such as formaldehyde, have been found in various subcellular compartments. For instance, formaldehyde has been detected in the nucleus, endoplasmic reticulum, mitochondria, and lysosomes of live mammalian cells .

Métodos De Preparación

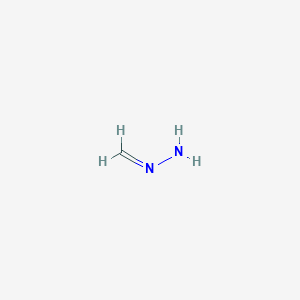

Synthetic Routes and Reaction Conditions: Formaldehyde hydrazone can be synthesized through the condensation reaction between formaldehyde and hydrazine. The reaction typically occurs in an aqueous or alcoholic medium under mild conditions. The general reaction is as follows:

HCHO+H2NNH2→H2N-N=CH2+H2O

Industrial Production Methods: In industrial settings, formaldehyde hydrazone is produced by reacting formaldehyde with hydrazine hydrate in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: Formaldehyde hydrazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azines.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Azines

Reduction: Hydrazine derivatives

Substitution: Substituted hydrazones

Comparación Con Compuestos Similares

- Acetone hydrazone

- Benzaldehyde hydrazone

- Methyl ethyl ketone hydrazone

Formaldehyde hydrazone stands out due to its versatility and efficiency in various chemical reactions, making it a valuable tool in both research and industrial applications.

Propiedades

IUPAC Name |

methylidenehydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2/c1-3-2/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBOAVAEGRJRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216503 | |

| Record name | Formaldehyde hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6629-91-0 | |

| Record name | Formaldehyde hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60510 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formaldehyde hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMALDEHYDE HYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19KJS193L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Formaldehyde hydrazone is formed through the condensation reaction of hydrazine with formaldehyde. [, , , ] This reaction is favored in solutions containing both compounds. []

A: Yes, research suggests that formaldehyde hydrazone is a key intermediate in the methylation of DNA guanine caused by hydrazine. [, , , ] It is suggested that hydrazine reacts with endogenous formaldehyde in the liver to form formaldehyde hydrazone, which is then metabolized into a methylating agent. []

A: Studies suggest that bovine liver catalase, a heme-containing cytochrome, can transform formaldehyde hydrazone into a methylating agent. [] Other catalase-like enzymes may also be involved in this process. []

A: The molecular formula of formaldehyde hydrazone is CH4N2, and its molecular weight is 44.05 g/mol. [, ]

A: Several studies have investigated the spectroscopic properties of formaldehyde hydrazone. Data on its NMR [, , , , ], IR [, , ], and photoelectronic spectra [] are available. These studies provide insights into the electronic structure and geometry of the molecule.

ANone: Research on formaldehyde hydrazone primarily focuses on its role in biological systems and as a reagent in organic synthesis. Further investigations are needed to fully understand its material compatibility and stability under diverse conditions.

A: Formaldehyde hydrazone acts as a versatile formyl anion equivalent in organic synthesis. [] It participates in reactions such as nucleophilic additions to carbonyl compounds, particularly α-keto esters. [, ] This property makes it valuable for constructing complex molecules.

A: Bifunctional H-bonding organocatalysis has proven effective in mediating asymmetric 1,2-additions of formaldehyde hydrazone to carbonyl compounds. [] This approach allows for enantioselective synthesis of valuable chiral building blocks.

A: Yes, theoretical calculations have been performed on formaldehyde hydrazone using methods like DFT and ab initio calculations. [, , , , ] These studies provide information about the molecule's geometry, electronic structure, bond lengths, bond angles, and spectroscopic properties.

ANone: While QSAR models specific to formaldehyde hydrazone have not been widely reported, its structure and reactivity make it amenable to such studies. Developing QSAR models could help predict its activity and design analogs with enhanced properties.

A: Research on the structure-activity relationship of formaldehyde hydrazone is ongoing. Modifying the substituents on the nitrogen atoms could influence its reactivity, stability, and biological activity. For example, using formaldehyde tert-butyl hydrazone instead of formaldehyde hydrazone can lead to different reactivity profiles. []

ANone: The inherent reactivity of formaldehyde hydrazone makes its formulation challenging. Specific strategies to enhance its stability and solubility would depend on the intended application and require further research.

ANone: Due to its role as a reactive intermediate rather than a pharmaceutical itself, detailed pharmacokinetic and pharmacodynamic data for formaldehyde hydrazone is limited.

ANone: These aspects primarily pertain to pharmaceutical development and are not directly addressed in the provided research on formaldehyde hydrazone.

A: Formaldehyde hydrazone is commonly analyzed using high-performance liquid chromatography (HPLC) coupled with UV detection. [, , , , ] This method allows for separation and quantification of the compound, particularly when studying its formation from formaldehyde in air samples.

A: Besides HPLC, other techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy can be employed to identify and quantify formaldehyde hydrazone. [, , , ]

ANone: Research on the dissolution and solubility of formaldehyde hydrazone is currently limited. Its solubility in various media is likely influenced by factors like pH, temperature, and the presence of other solutes.

A: Analytical methods for formaldehyde hydrazone, particularly those using HPLC, undergo validation procedures to ensure accuracy, precision, and specificity. [, , , , ] This ensures reliable quantification and detection of the compound in various matrices.

ANone: While formaldehyde hydrazone itself is not a commercial product, its use as a reagent in organic synthesis necessitates quality control measures. Suppliers often provide information on purity and storage conditions to ensure consistent reactivity.

ANone: These aspects are not directly addressed in the context of the provided research on formaldehyde hydrazone.

A: Early research on formaldehyde hydrazone focused on its spectroscopic properties and theoretical calculations to understand its electronic structure. [, , ] Later, its role as a potential intermediate in hydrazine-induced DNA methylation was discovered. [, , , ] More recently, its applications as a reagent in organic synthesis, particularly for asymmetric synthesis, have gained prominence. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.